molecular formula C19H13N7O2S B14104812 4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide

4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B14104812
M. Wt: 403.4 g/mol
InChI Key: NYOKQWJBRTVKSF-UHFFFAOYSA-N
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Description

4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide is a complex heterocyclic compound. It features a unique structure combining a triazolo-pyridazine core with a thiophene ring and a phthalazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step reactionsCommon reagents include hydrazine derivatives, thiophene carboxylic acids, and various coupling agents .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the triazolo-pyridazine core can produce various reduced derivatives .

Scientific Research Applications

4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.

    1,2,4-triazolo[4,3-a]pyrazine derivatives: Investigated for their anticancer properties.

    1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: Explored for their energetic material applications .

Uniqueness

4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide stands out due to its unique combination of a triazolo-pyridazine core with a thiophene ring and a phthalazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H13N7O2S

Molecular Weight

403.4 g/mol

IUPAC Name

4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3H-phthalazine-1-carboxamide

InChI

InChI=1S/C19H13N7O2S/c27-18-13-4-2-1-3-12(13)17(23-24-18)19(28)20-9-16-22-21-15-6-5-14(25-26(15)16)11-7-8-29-10-11/h1-8,10H,9H2,(H,20,28)(H,24,27)

InChI Key

NYOKQWJBRTVKSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5

Origin of Product

United States

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